molecular formula C17H23N3 B2567253 1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415502-46-2

1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2567253
CAS No.: 2415502-46-2
M. Wt: 269.392
InChI Key: PUQCZEQQFDWUEZ-UHFFFAOYSA-N
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Description

1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, followed by the introduction of the cyclobutyl group and the benzodiazole core. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include alkyl halides and amines.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, often using reagents like bromine or hydrogen chloride.

Scientific Research Applications

1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-cyclobutylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:

    1H-1,3-benzodiazole: The parent compound, which lacks the cyclobutyl and azetidinyl groups, has different chemical properties and biological activities.

    2-(propan-2-yl)-1H-1,3-benzodiazole: This compound has a similar structure but lacks the cyclobutylazetidinyl group, leading to differences in reactivity and applications.

    1-(1-cyclobutylazetidin-3-yl)-1H-1,3-benzodiazole: This compound is similar but lacks the isopropyl group, which may affect its chemical behavior and biological interactions.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-cyclobutylazetidin-3-yl)-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-12(2)17-18-15-8-3-4-9-16(15)20(17)14-10-19(11-14)13-6-5-7-13/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQCZEQQFDWUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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